4-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Overview
Description
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound has garnered interest due to its potential biological activities and its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good yields and selectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran and dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted furan and pyridine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic and melatonin receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The pathways involved include the activation of downstream signaling cascades that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Lacks the methyl group at the 4-position.
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine: Contains additional amino groups at the 4 and 6 positions.
4-Hydroxy-2-quinolone: Features a quinolone ring system instead of a furan ring.
Uniqueness
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position can enhance its interaction with certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-methyl-2,3-dihydrofuro[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMZYNZLCMJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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